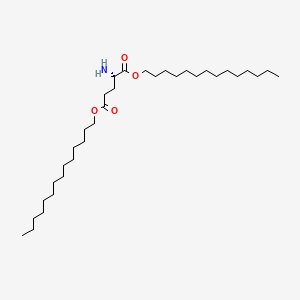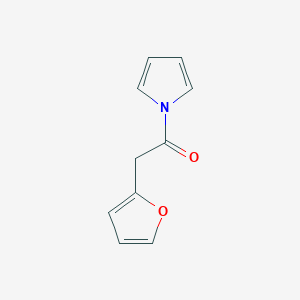
3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile: is an organic compound characterized by a cyclohexene ring substituted with two phenyl groups and four cyano groups. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile typically involves a multi-step process. One common method includes the cycloaddition reaction of a diene with a dienophile, followed by the introduction of cyano groups. The reaction conditions often require a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cycloaddition.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, often using reagents like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or alcohols in an organic solvent like ethanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to amines or alkanes.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry: In chemistry, 3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound can be used to study the interactions between cyano groups and biological molecules. It serves as a model compound for understanding the behavior of nitriles in biological systems.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of cyano groups can impart bioactivity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets through its cyano groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or DNA. The pathways involved include nucleophilic addition and substitution reactions, which can alter the function of the target molecules.
Comparison with Similar Compounds
- 3,6-Diphenylcyclohex-4-ene-1,2-dicarboxylic acid
- 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride
- 3- (4-Methoxy-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile
Comparison: Compared to these similar compounds, 3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile is unique due to the presence of four cyano groups, which significantly influence its reactivity and chemical properties. The cyano groups enhance its ability to participate in nucleophilic substitution reactions and increase its potential for forming stable complexes with various reagents.
Properties
CAS No. |
64315-56-6 |
|---|---|
Molecular Formula |
C22H14N4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3,3-diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C22H14N4/c23-14-20(15-24)12-7-13-22(21(20,16-25)17-26,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-11,13H,12H2 |
InChI Key |
JCMGFFLXLKQWFL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C(C1(C#N)C#N)(C#N)C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate](/img/structure/B14509210.png)

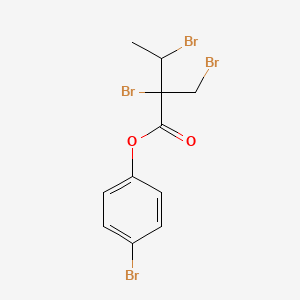
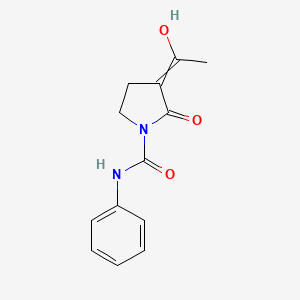

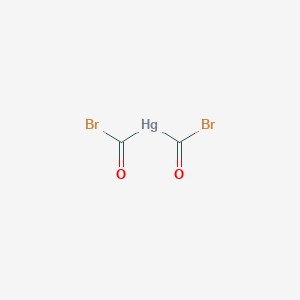


![1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole](/img/structure/B14509255.png)
![Pyrimido[1,6-a]indole, 1,2,3,4-tetrahydro-2,4,5,7-tetramethyl-](/img/structure/B14509276.png)
